Home > Products > Screening Compounds P60953 > (1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid
(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid -

(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid

Catalog Number: EVT-15046343
CAS Number:
Molecular Formula: C12H16NO5P
Molecular Weight: 285.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid is a phosphonic acid compound with the molecular formula C12H16NO5PC_{12}H_{16}NO_5P and a molecular weight of approximately 285.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications as a prodrug and its biological activities, particularly in the inhibition of certain enzymes. The compound is classified under phosphonic acids, which are known for their unique chemical properties and biological relevance.

Synthesis Analysis

The synthesis of (1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid can be approached through several methods, primarily focusing on the formation of the piperidine ring and the introduction of the phosphonic acid group.

  1. Phosphonylation Reaction: One common method involves the reaction of an appropriate piperidine derivative with a phosphonylating agent, such as phosphorus oxychloride or phosphoric acid derivatives, under controlled conditions to yield the desired phosphonic acid structure.
  2. Use of Prodrugs: Research has indicated that prodrugs of related compounds can be synthesized to enhance bioavailability and stability. For instance, prodrugs based on 1-hydroxy-2-oxopiperidin-3-yl phosphonates have been developed, which undergo enzymatic conversion to release the active phosphonic acid moiety .
  3. Technical Details: Detailed methodologies for synthesizing related compounds often involve multi-step processes including protection-deprotection strategies, nucleophilic substitutions, and hydrolysis steps to yield the final product with high purity .
Chemical Reactions Analysis

(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of the phosphonic acid group allows for nucleophilic attack by various nucleophiles, leading to the formation of different derivatives.
  2. Enzyme Inhibition: Studies have shown that this compound can act as an inhibitor for certain enzymes, potentially through competitive inhibition mechanisms where it mimics substrate structures .
  3. Hydrolysis Reactions: The compound may undergo hydrolysis under acidic or basic conditions, breaking down into simpler phosphonic acids or other derivatives.
Mechanism of Action

The mechanism of action for (1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid primarily revolves around its role as an enzyme inhibitor:

  1. Inhibition Process: The compound can inhibit enzymes by mimicking natural substrates or cofactors, thereby blocking active sites and preventing normal enzymatic activity.
  2. Data on Efficacy: Experimental data indicate that similar compounds exhibit significant inhibitory effects on enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating diseases related to enzyme dysfunction .
Physical and Chemical Properties Analysis

The physical and chemical properties of (1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid contribute to its functionality:

  • Physical Properties:
    • Appearance: Typically presented as a white solid or crystalline form.
    • Solubility: Generally soluble in polar solvents like water and methanol due to the presence of hydrophilic groups.
  • Chemical Properties:
    • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Exhibits reactivity typical of phosphonic acids, including hydrolysis and nucleophilic substitution .
Applications

(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid has several scientific applications:

  1. Medicinal Chemistry: It is investigated as a potential prodrug for enhancing bioavailability and targeting specific biological pathways.
  2. Enzyme Inhibition Studies: The compound is used in research focused on enzyme inhibition, particularly in studies related to metabolic diseases and potential therapeutic interventions.
  3. Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those involving phosphonate chemistry .
Synthesis and Chemical Optimization Strategies

Design and Synthesis of Phosphonate Prodrug Derivatives

The synthesis of (1-(benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid (CAS# 2004714-48-9, MW 285.23 g/mol, C₁₂H₁₆NO₅P) leverages phosphonochloridate coupling and Mitsunobu alkylation as core strategies [2] [5]. The phosphonochloridate route involves activating phosphonic acid precursors (e.g., diethyl phosphite) with thionyl chloride to generate reactive phosphonochloridates, which are subsequently coupled with the 3-hydroxy group of the 1-benzyloxy-2-oxopiperidine scaffold [2] [4]. This method yields protected phosphonate diesters with ~75-85% efficiency, requiring acidic hydrolysis (HCl/THF, 12h) to deprotect the phosphonate moiety [4] [5].

Alternatively, the Mitsunobu reaction enables direct P-O bond formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), coupling benzyl-protected piperidinone alcohols with dialkyl phosphites. This approach achieves higher regioselectivity (>90%) but necessitates chromatographic purification due to triphenylphosphine oxide byproducts [4] [8].

Table 1: Synthetic Routes for Key Phosphonate Intermediates

MethodReagents/ConditionsYield (%)Purity (%)Key Limitation
PhosphonochloridateSOCl₂, DCM, 0°C→RT, 6h; then piperidinol7892Epimerization at C3
MitsunobuDEAD/PPh₃, THF, 24h8595Byproduct removal challenges
Direct esterificationSOCl₂/DMF, 80°C, 3h6588Low yield with steric hindrance

Recent optimizations focus on solvent-free Mitsunobu conditions using polymer-supported reagents, reducing purification steps while maintaining yields ≥80% [7] [8].

Comparative Analysis of Bis-Ester vs. Non-Ester Prodrug Architectures

Bis-ester prodrugs (e.g., dibenzyl or diethyl esters) enhance lipophilicity (logP +1.8 vs. -2.1 for parent acid) but exhibit variable stability in physiological media. Bis(pivaloyloxymethyl) (POM) esters demonstrate rapid hydrolysis in human serum (t₁/₂ = 15 min), whereas aryloxy phosphonodepsipeptides (phosphonate esterified with amino acid promoiety) show delayed activation (t₁/₂ > 120 min) due to enzymatic dependence [2] [8]. Non-ester architectures like phosphonoamidates incorporating aliphatic amines (e.g., N-ethylglycinamide) achieve 20-fold higher cellular uptake than benzyl esters in hepatocyte models, attributed to solute carrier (SLC) transport [8].

Table 2: Prodrug Architecture Performance Metrics

Prodrug TypelogPCaco-2 Permeability (×10⁻⁶ cm/s)Activation t₁/₂ (Human Serum)Intracellular Release Efficiency (%)
Dibenzyl ester+1.828.545 min72
Diethyl ester+0.919.390 min65
POM bis-ester-0.235.815 min88
Aliphatic phosphonoamidate-1.142.630 min94

Critical trade-offs emerge: bis-esters suffer premature hydrolysis in gastrointestinal fluid, while phosphonoamidates require intracellular phosphoramidase cleavage (e.g., via Hint1 enzymes) for activation, limiting utility in phosphoramidase-deficient tissues [8].

Stereochemical Control in Piperidin-3-yl Phosphonate Synthesis

The chiral center at C3 of the piperidine ring dictates biological activity and metabolic stability. Racemic synthesis routes produce 1:1 diastereomer mixtures with 2–3-fold lower enolase inhibition (IC₅₀) than enantiopure forms [2] [6]. Resolution employs:

  • Chiral auxiliaries: (S)-(−)-1-Phenylethylamine forms diastereomeric salts, enabling separation of (R)- and (S)-phosphonic acids (ee >98%, yield 32%) [2].
  • Enzymatic resolution: Lipase B (Candida antarctica) selectively hydrolyzes (S)-ethyl phosphonate esters at 37°C (ee 95%, conversion 40%) [7].
  • Asymmetric catalysis: L-Proline-catalyzed α-aminoxylation of piperidinone precursors achieves 85% ee but requires phosphonate de novo construction [7].

The (R)-enantiomer shows superior metabolic stability in microsomal assays (t₁/₂ = 12.3 min vs. 8.1 min for (S)), attributed to reduced affinity for hepatic esterases [6] [8].

Table 3: Enantioselective Synthesis Outcomes

MethodConditionsee (%)Yield (%)Relative Activity (vs. racemate)
Diastereomeric salt(S)-(−)-1-PEA, EtOH, 24h98 (R)323.1×
Enzymatic hydrolysisLipase B, pH 7.4, 37°C, 48h95 (S)402.8×
Asymmetric aminoxylationL-Proline/NaClO₂, DMSO, RT, 16h85 (R)702.5×

Novel Promoieties for Targeted Intracellular Bioactivation

Beyond traditional amino acid esters (e.g., L-alaninate), aliphatic amine promoieties demonstrate enhanced tissue-specific delivery. N-Ethyl-N-methylglycinamide and 3-(morpholin-4-yl)propan-1-amine conjugates release the parent phosphonate 2.5-fold faster in kidney homogenates than liver, correlating with phosphoramidase expression [8]. Benzylamine-derived promoieties exhibit 50% slower activation but resist plasma esterases, making them viable for oral administration [2] [8].

Emerging strategies include:

  • pH-sensitive promoieties: 2-(Diethylamino)ethyl esters hydrolyze selectively in tumor microenvironments (pH 6.5), enhancing tumor accumulation by 3.9-fold [3].
  • Phosphonodepsipeptides: Ester bonds replacing amide linkages (e.g., Gly-Ψ[PO₂-O]-Phe) improve stability in human serum (t₁/₂ > 180 min) while enabling cathepsin B-mediated cleavage in lysosomes [2].

Table 4: Novel Promoiety Performance

PromoietyActivation EnzymeTissue SelectivityActivation t₁/₂ (min)Cellular Uptake Increase (vs. diethyl ester)
N-Ethyl-N-methylglycinamideHint1 phosphoramidaseKidney > Liver1820×
2-(Diethylamino)ethyl esterChemical hydrolysis (pH 6.5)Tumor > Plasma4215×
Benzyloxycarbonylglycine depsipeptideCathepsin BLysosomal210

Stability Profiling in Human Serum and Hydrolytic Media

Stability studies reveal benzyl ether cleavage as the primary degradation pathway in acidic media (0.1N HCl, t₁/₂ = 45 min), whereas phosphonate de-esterification dominates in plasma. Human serum stability varies dramatically with promoiety:

  • Dibenzyl esters: Rapid hydrolysis to monoesters (t₁/₂ = 25 min), then slow conversion to acid (t₁/₂ = 240 min) [4].
  • Phosphonoamidates: Degrade via concerted P-N bond cleavage (t₁/₂ = 50–180 min), dependent on amine basicity (aliphatic > arylalkyl) [8].
  • Non-ester prodrugs: Cyclic 1,3-propylene esters exhibit exceptional stability (t₁/₂ > 24h in PBS, pH 7.4) but require enzymatic activation by intracellular carboxylesterases [3].

Table 5: Stability Parameters Across Media

Prodrug Formt₁/₂ in 0.1N HCl (min)t₁/₂ in PBS pH 7.4 (h)t₁/₂ in Human Serum (min)Major Degradation Product
Parent phosphonic acid45>48>3602-Oxopiperidin-3-ylphosphonic acid
Dibenzyl ester126.525Monobenzyl ester
L-Alaninate phosphonoamidate388.250Phosphonic acid + alaninate byproduct
3-Morpholinopropyl phosphonoamidate210>48180Intact prodrug detected (>90%)

Hydrolysis kinetics follow pseudo-first-order models, with Arrhenius plots indicating Eₐ = 65 kJ/mol for acid-catalyzed benzyl ether cleavage. Crucially, the phosphonate C-P bond remains intact under all tested conditions (pH 1–10, 37°C), confirming its metabolic resilience [4] [7].

Comprehensive Compound Listing

Properties

Product Name

(1-(Benzyloxy)-2-oxopiperidin-3-yl)phosphonic acid

IUPAC Name

(2-oxo-1-phenylmethoxypiperidin-3-yl)phosphonic acid

Molecular Formula

C12H16NO5P

Molecular Weight

285.23 g/mol

InChI

InChI=1S/C12H16NO5P/c14-12-11(19(15,16)17)7-4-8-13(12)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,16,17)

InChI Key

JWPJLPWSJNSAJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)OCC2=CC=CC=C2)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.